Meta-sirtinol is derived from the natural product resveratrol, which is found in various plants, including grapes and berries. It is classified as a small-molecule inhibitor of sirtuins, particularly focusing on the SIRT2 isoform. This classification is important as it helps in understanding its mechanism of action and potential applications in biomedical research .
The synthesis of meta-sirtinol involves several chemical reactions that can be categorized into distinct steps:
These synthetic pathways allow for the modification of the compound's structure to enhance its biological activity and selectivity towards specific sirtuin isoforms.
Meta-sirtinol possesses a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The key features of its molecular structure include:
The molecular formula for meta-sirtinol can be represented as CHNO, with a molecular weight of approximately 285.30 g/mol .
Meta-sirtinol undergoes several chemical reactions that are essential for its function as a sirtuin inhibitor:
The mechanism of action for meta-sirtinol involves several key steps:
Meta-sirtinol exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate storage conditions and methods for application in scientific research.
Meta-sirtinol has several potential applications in scientific research:
Meta-sirtinol targets the conserved catalytic domain of Sirtuin 1 and Sirtuin 2, which share significant structural homology. This domain comprises a Rossmann fold (for nicotine adenine dinucleotide⁺ binding) and a zinc-binding module, forming a hydrophobic pocket where meta-sirtinol docks [8]. The inhibitor’s naphthol group inserts into the enzyme’s active site, sterically hindering substrate access. Key interactions include hydrogen bonding between meta-sirtinol’s hydroxyl groups and conserved glutamate residues (e.g., Glu 230 in human Sirtuin 2) and π-stacking with phenylalanine residues (e.g., Phe 234) in the substrate channel [2] [6]. These interactions disrupt the positioning of nicotine adenine dinucleotide⁺ and acetyl-lysine, essential for deacetylation catalysis. Mutagenesis studies confirm that substitutions in this hydrophobic pocket (e.g., Phe⁹¹⁷→Ala in Sirtuin 1) significantly reduce meta-sirtinol’s binding affinity [8].
Meta-sirtinol exhibits preferential inhibition for Sirtuin 1 and Sirtuin 2 over other isoforms. In vitro enzyme assays reveal half-maximal inhibitory concentration values in the low micromolar range for Sirtuin 1 (38–68 µM) and Sirtuin 2 (38–50 µM), contrasting with weaker effects on mitochondrial Sirtuin 3 (>200 µM) and negligible activity against Sirtuin 4–Sirtuin 7 [2] [6]. This selectivity arises from structural divergence in the catalytic cleft: Sirtuin 3’s narrower substrate channel and Sirtuin 5’s unique electrostatic loops impede meta-sirtinol binding [8]. Kinetic analyses show mixed-type inhibition against Sirtuin 1/Sirtuin 2, with altered Michaelis constants for both acetylated peptides and nicotine adenine dinucleotide⁺, indicating interference with cofactor and substrate recognition [5].
Table 1: Inhibition Kinetics of Meta-Sirtinol Against Human Sirtuin Isoforms
| Sirtuin Isoform | IC₅₀ (µM) | Inhibition Type | Key Structural Determinants |
|---|---|---|---|
| Sirtuin 1 | 38–68 | Mixed-type | Phe⁹¹⁷, Glu²³⁰, Rossmann fold |
| Sirtuin 2 | 38–50 | Mixed-type | Phe²³⁴, Glu²³⁰, Zinc module |
| Sirtuin 3 | >200 | Negligible | Narrow substrate channel |
| Sirtuin 4–Sirtuin 7 | >300 | Not detected | Divergent catalytic loops |
Meta-sirtinol’s 2-hydroxy-naphthaldehyde scaffold enables formation of stable octahedral complexes with iron cations. Spectrophotometric titrations demonstrate a 1:1 binding stoichiometry, with dissociation constants of 1.2 × 10⁻¹⁶ M for iron³⁺ and 2.8 × 10⁻¹⁴ M for iron²⁺ [1]. The complex involves tridentate coordination where iron³⁺ binds meta-sirtinol’s phenolic oxygen (O¹), imine nitrogen (N¹), and carbonyl oxygen (O²) atoms, forming two five-membered chelate rings [6]. This depletes labile iron pools, as validated by calcein-AM fluorescence assays showing a 60–70% reduction in cytosolic iron availability within 30 minutes of treatment in cultured cells [1] [3].
Meta-sirtinol disrupts iron homeostasis by shuttling labile iron into membrane-bound compartments. Cellular fractionation studies reveal iron accumulation in lysosomes (up to 3-fold increase) following meta-sirtinol exposure, coinciding with decreased cytosolic iron [3]. This sequestration activates iron regulatory protein 2, detected via electrophoretic mobility shift assays, which stabilizes transferrin receptor messenger ribonucleic acid to compensate for iron deficiency [6]. Prolonged chelation (≥6 hours) induces iron starvation responses, including decreased activity of iron-dependent prolyl hydroxylases and subsequent hypoxia-inducible factor 1α stabilization [3] [8].
Meta-sirtinol induces hyperacetylation of phosphoenolpyruvate carboxykinase 1 at evolutionarily conserved lysine residues (Lys⁷⁰, Lys⁷¹, Lys⁵⁹⁴). Immunoblotting with site-specific acetyl-lysine antibodies shows ≥4-fold increased acetylation within 2 hours, persisting for 12 hours [3]. This modification reduces phosphoenolpyruvate carboxykinase 1 stability by disrupting salt bridges in its catalytic domain, as confirmed by molecular dynamics simulations [3]. Similarly, tubulin acetylation at Lys⁴⁰ increases >50% in meta-sirtinol-treated cells, impairing microtubule polymerization rates (40% reduction) and cytoskeletal dynamics [5] [6]. Sirtuin 2 knockdown abolishes these effects, confirming target specificity [3].
Table 2: Functional Consequences of Meta-Sirtinol-Induced Hyperacetylation
| Target Protein | Acetylation Sites | Functional Impact | Validation Method |
|---|---|---|---|
| Phosphoenolpyruvate carboxykinase 1 | Lys⁷⁰, Lys⁷¹, Lys⁵⁹⁴ | Structural destabilization; 70–80% activity loss | Site-directed mutagenesis, mass spectrometry |
| Tubulin | Lys⁴⁰ | Reduced microtubule stability; delayed mitosis | Immunofluorescence, live imaging |
Hyperacetylation serves as a degradation signal for E3 ubiquitin ligases. Meta-sirtinol promotes phosphoenolpyruvate carboxykinase 1 polyubiquitination at Lys⁴⁸, as detected by ubiquitin pull-down assays, targeting it for proteasomal degradation [3]. Cycloheximide chase experiments show a 50% reduction in phosphoenolpyruvate carboxykinase 1 half-life (from 4.5 to 2.2 hours), preventable by proteasome inhibitor MG132 [3]. Crucially, phosphoenolpyruvate carboxykinase 1 mutants lacking acetylation sites (Lys→Arg substitutions) evade meta-sirtinol-induced degradation, confirming acetylation’s causal role [3]. This mechanism extends to other metabolic regulators, including sterol regulatory element-binding protein 1 and forkhead box protein O1, linking sirtuin inhibition to broad metabolic reprogramming [5] [8].
CAS No.: 85535-85-9
CAS No.: 24663-35-2
CAS No.: 53696-69-8